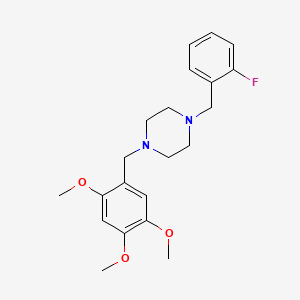
1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine
説明
1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and its effects on the human body.
作用機序
1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It is believed that 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine's effects on these receptors are responsible for its psychoactive effects.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine has been shown to increase levels of serotonin in the brain, which can lead to changes in mood and behavior. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
実験室実験の利点と制限
1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine has been used in scientific research as a tool to study the effects of serotonin on the brain and behavior. Its psychoactive effects make it a useful tool for studying the role of serotonin in mood and anxiety disorders. However, its use is limited by its potential for abuse and its side effects, which can include nausea, vomiting, and hallucinations.
将来の方向性
1. Further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine and its effects on the central nervous system.
2. 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine could be used in combination with other psychoactive drugs to study the interaction between different neurotransmitters.
3. The potential therapeutic uses of 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine, such as in the treatment of mood and anxiety disorders, should be explored.
4. The development of new synthetic methods for 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine could lead to the production of more potent and selective compounds.
5. The effects of long-term use of 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine on the brain and behavior should be studied to better understand its potential for abuse and addiction.
In conclusion, 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine is a psychoactive drug that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action involves the activation of serotonin receptors, which are involved in the regulation of mood and anxiety. While 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine has potential as a tool for studying the role of serotonin in mood and anxiety disorders, its use is limited by its potential for abuse and its side effects. Further research is needed to fully understand the effects of 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine on the brain and behavior, and to explore its potential therapeutic uses.
科学的研究の応用
1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(4-chlorobenzyl)-4-(2,5-dimethoxybenzyl)piperazine has also been used to study the interaction between serotonin and other neurotransmitters such as dopamine and norepinephrine.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c1-24-19-7-8-20(25-2)17(13-19)15-23-11-9-22(10-12-23)14-16-3-5-18(21)6-4-16/h3-8,13H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVQZPJBTRMCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3481782.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)

![ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate](/img/structure/B3481798.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3481808.png)
![2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3481809.png)
![1-(4-chlorophenyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3481810.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-pyridinylmethyl)-2-furamide](/img/structure/B3481811.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3481818.png)
![N-[4-(aminocarbonyl)phenyl]-2-(4-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B3481833.png)
![1-(3-chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3481842.png)


